Butyl 3-hydroxybutanoate

Description

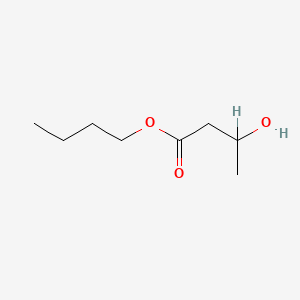

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDWRKCOQQHAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886065 | |

| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53605-94-0 | |

| Record name | Butyl 3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53605-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053605940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical and physical properties of Butyl 3-hydroxybutanoate?

An In-Depth Technical Guide to Butyl 3-hydroxybutanoate

For researchers, scientists, and drug development professionals, this compound and its derivatives represent a class of compounds with significant interest. This document provides a comprehensive overview of the chemical and physical properties of this compound, details on its synthesis and analysis, and insights into its metabolic significance.

Chemical and Physical Properties

This compound is an ester of 3-hydroxybutanoic acid and butanol. Its chemical identity is well-defined by its structural formula and various identifiers. The physical properties are critical for its handling, purification, and formulation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Butyl 3-hydroxybutyrate, Butanoic acid, 3-hydroxy-, butyl ester |

| CAS Number | 53605-94-0 |

| Molecular Formula | C₈H₁₆O₃ |

| InChI | InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 |

| InChIKey | LHDWRKCOQQHAMP-UHFFFAOYSA-N |

| SMILES | CCCC(=O)CC(C)O |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 160.21 g/mol |

| Physical Description | Liquid |

| Boiling Point | 241.00 to 242.00 °C @ 760.00 mm Hg (estimated) |

| Flash Point | 204.00 °F (95.40 °C) (estimated) |

| Vapor Pressure | 0.006 mmHg @ 25.00 °C (estimated) |

| logP (o/w) | 1.117 (estimated) |

Stereochemistry

A key feature of this compound is the chiral center at the C-3 position. The (R)-configuration is the naturally occurring form in biological systems. This stereochemistry is crucial for the molecule's interaction with biological targets and its application in asymmetric synthesis to produce optically pure molecules, such as pharmaceuticals. For example, ethyl (R)-4-cyano-3-hydroxybutanoate serves as a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin.

Experimental Protocols

Synthesis Methodologies

Several routes exist for the synthesis of this compound and its derivatives, ranging from direct chemical reactions to biocatalytic processes.

1. Fischer-Speier Esterification: The most direct chemical synthesis involves the esterification of 3-hydroxybutanoic acid with butanol. This condensation reaction is typically facilitated by an acid catalyst.

-

Reactants: 3-hydroxybutanoic acid and butanol.

-

Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

Procedure: The acid and alcohol are heated together with the catalyst, often with a mechanism to remove the water formed during the reaction to drive the equilibrium towards the ester product.

2. Transesterification from Poly-(R)-3-hydroxybutyrate (PHB): A sustainable method for producing (R)-3-hydroxybutyric acid derivatives involves the transesterification of PHB, a biodegradable polyester (B1180765) produced by microorganisms. This leverages the inherent chirality of the biopolymer to yield enantiomerically pure products.

-

Reactants: Poly-(R)-3-hydroxybutyrate (PHB) and an alcohol (e.g., butanol).

-

Catalyst: An acid catalyst, commonly sulfuric acid, is used on an industrial scale.

-

Procedure: PHB is heated with the alcohol in the presence of the catalyst. The polymer is depolymerized through transesterification to produce the corresponding monomeric (R)-ester. For instance, a process for producing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate involves transesterifying PHB with an alcohol, followed by reduction of a portion of the resulting ester to form 1,3-butanediol, which is then reacted with the remaining ester.

3. Enzymatic and Whole-Cell Catalysis: Enzymes, particularly lipases, and whole-cell systems offer high stereo-, regio-, and chemo-selectivity under mild conditions.

-

Enzymatic Esterification: Lipases are commonly used to catalyze the esterification of 3-hydroxybutanoic acid or the transesterification of its esters.

-

Whole-Cell Biocatalysis: Microorganisms like Saccharomyces cerevisiae (baker's yeast) can be used for the asymmetric reduction of ketoesters (e.g., tert-butyl acetoacetate) to synthesize the corresponding chiral hydroxy esters.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for elucidating the precise structure of this compound.

-

¹H NMR: Provides detailed information about the hydrogen atoms. A predicted ¹H NMR spectrum in CDCl₃ would show distinct signals for each unique proton environment, with chemical shift, multiplicity, and integration values used for assignment.

-

¹³C NMR: Complements the proton data by providing information on the carbon skeleton.

Mass Spectrometry (MS) and Gas Chromatography (GC): GC-MS is used to determine the purity of this compound and to confirm its molecular weight. The NIST Chemistry WebBook provides mass spectral data (electron ionization) and gas chromatography data for this compound.

Chemical Reactivity and Degradation

-

Oxidation: The secondary alcohol group in this compound can be oxidized to yield Butyl 3-oxobutanoate using common oxidizing agents.

-

Reduction: The ester group can be reduced to a primary alcohol, forming 1,3-butanediol.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic, basic, or enzymatic conditions, breaking down into 3-hydroxybutanoic acid and butanol.

Metabolism and Significance in Drug Development

While this compound itself is primarily a research chemical, the closely related ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has been studied extensively as a method to induce a state of nutritional ketosis. Understanding its metabolism provides critical context for researchers.

Upon oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed by esterases in the gut, liver, and blood into two molecules: (R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB) and (R)-1,3-butanediol. The liver then oxidizes (R)-1,3-butanediol to generate more BHB and acetoacetate. These ketone bodies can then be used by extrahepatic tissues, like the brain and muscles

Butyl 3-hydroxybutanoate CAS number and molecular weight.

An In-depth Technical Guide to Butyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical compound with diverse applications in research and industry. This document details its chemical and physical properties, outlines key synthesis methodologies, and provides established experimental protocols.

Core Data Presentation

Quantitative data for this compound has been aggregated and is presented below for clear reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 53605-94-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆O₃ | [2][3][5] |

| Molecular Weight | 160.21 g/mol | [5][6][7] |

| IUPAC Name | This compound | [2][5] |

| Synonyms | Butyl 3-hydroxybutyrate (B1226725), 3-Hydroxybutyric acid butyl ester | [1][2][7] |

| Boiling Point | 241.00 to 242.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Flash Point | 204.00 °F (95.40 °C) (estimated) | [2] |

| Vapor Pressure | 0.006000 mmHg @ 25.00 °C (estimated) | [2] |

| logP (o/w) | 1.117 (estimated) | [2] |

| Water Solubility | 1.748e+004 mg/L @ 25 °C (estimated) | [2] |

| Appearance | Colorless oil (reported for related compounds) | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, including chemo-catalytic and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scale of production.

The most direct chemical synthesis involves the esterification of 3-hydroxybutanoic acid with butanol.[9] This condensation reaction forms the ester and water, typically in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

-

Materials: 3-hydroxybutanoic acid, Butanol, Sulfuric acid (catalytic amount), Toluene (B28343) (or another suitable solvent for azeotropic removal of water).

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.

-

Procedure:

-

To a round-bottom flask, add 3-hydroxybutanoic acid and an excess of butanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the reaction mixture.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Enzymatic methods are prized for their high selectivity, especially for producing specific stereoisomers. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to catalyze the transesterification of an existing ester with butanol.[5]

Experimental Protocol: Lipase-Catalyzed Transesterification

-

Materials: Ethyl 3-hydroxybutyrate (or another suitable ester), Butanol, Immobilized Candida antarctica lipase B (e.g., Novozym 435), Molecular sieves (optional, to remove water).

-

Apparatus: Sealed reaction vessel, orbital shaker or magnetic stirrer, temperature-controlled incubator or water bath.

-

Procedure:

-

In a sealed vessel, combine ethyl 3-hydroxybutyrate and butanol (typically in a 1:1 molar ratio).

-

Add the immobilized lipase (e.g., 10% w/w of the substrates).

-

If the reaction is sensitive to water, add activated molecular sieves.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation.

-

Monitor the conversion of the starting material to the product using GC or HPLC.

-

Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the excess solvent and unreacted starting materials under reduced pressure.

-

Purify the resulting this compound by column chromatography or vacuum distillation.

-

Analytical Methods

The quantification and qualification of this compound and its metabolites are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Experimental Protocol: Quantification by GC-MS

-

Sample Preparation: Prepare a calibration curve using standards of known concentrations of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Samples for analysis should be diluted to fall within the concentration range of the calibration curve. An internal standard may be added to both the calibration standards and the samples to improve accuracy and precision.

-

GC Conditions (Example):

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify the analyte by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Applications and Significance

This compound is a valuable chiral building block in organic synthesis.[9] Its stereochemistry is crucial for its application in the synthesis of complex, optically pure molecules such as pharmaceuticals.[5][9] For instance, related hydroxybutanoate esters are key intermediates in the synthesis of cholesterol-lowering drugs.[5] It is also found naturally in some fruits, like mangoes, and is of interest in flavor and fragrance chemistry.[5] Furthermore, it is classified as a solvent and has been identified as a chemical of low concern by the EPA.[10]

Visualizations

Logical Relationship Diagram

Caption: Synthesis routes and primary applications of this compound.

Experimental Workflow Diagram

Caption: Workflow for the biocatalytic synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. butyl 3-hydroxybutyrate, 53605-94-0 [thegoodscentscompany.com]

- 3. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]

- 4. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]

- 5. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]

- 6. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]

- 10. Butyl-3-hydroxybutanoate - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Butyl 3-hydroxybutanoate from Poly-(R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl 3-hydroxybutanoate from poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polymer produced by various microorganisms. The primary method for this conversion is the acid-catalyzed alcoholysis (transesterification) of PHB with butanol. This process offers a promising route to enantiomerically pure (R)-3-hydroxybutyrate esters, which are valuable chiral building blocks in the synthesis of fine chemicals and pharmaceuticals.[1][2]

Chemical Transformation Pathway

The fundamental reaction involves the depolymerization of the PHB polymer chain through a transesterification reaction with butanol in the presence of an acid catalyst. The butanol acts as a nucleophile, attacking the ester linkages within the PHB backbone, leading to the formation of this compound.

References

Microbial fermentation for Butyl 3-hydroxybutanoate production.

An In-depth Technical Guide to the Microbial Fermentation of Butyl 3-Hydroxybutanoate

Introduction

This compound is an ester with significant potential in various industries, notably as a precursor for the synthesis of ketone bodies for nutritional supplements and potential therapeutic applications. Traditional chemical synthesis routes for this compound often rely on petroleum-based feedstocks and can involve harsh reaction conditions. Microbial fermentation presents a sustainable and green alternative, leveraging engineered microorganisms to produce this compound from renewable resources like glucose.

This technical guide provides a comprehensive overview of the strategies for producing this compound via microbial fermentation. It covers the core metabolic pathways for synthesizing the necessary precursors, n-butanol and 3-hydroxybutanoate (3-HB), strain engineering approaches, fermentation process optimization, and the crucial final esterification step. This document is intended for researchers, scientists, and drug development professionals working on biocatalysis and metabolic engineering.

Biosynthesis of Precursors

The microbial production of this compound is primarily approached as a two-part problem: the synthesis of the alcohol precursor (n-butanol) and the acid precursor (3-hydroxybutanoate), followed by their esterification.

Metabolic Pathway for (R)-3-Hydroxybutyrate (R-3-HB)

The most common and well-characterized pathway for microbial (R)-3-HB production originates from the polyhydroxyalkanoate (PHA) biosynthesis pathway found in bacteria like Cupriavidus necator. This pathway starts from the central metabolite acetyl-CoA.

-

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase, encoded by genes such as phaA from C. necator or thl from Clostridium acetobutylicum.[1][2]

-

Reduction: The acetoacetyl-CoA is then stereoselectively reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase, encoded by the phaB gene from C. necator.[2][3] This step is critical as it defines the chirality of the final product.

-

Thioester Hydrolysis: The final step involves the hydrolysis of the thioester bond in (R)-3-hydroxybutyryl-CoA to release free (R)-3-hydroxybutyrate. This can be accomplished by endogenous or heterologous thioesterases, such as acyl-CoA thioesterase II (encoded by tesB) in E. coli.[3][4]

Various microorganisms, including Escherichia coli and the yeast Saccharomyces cerevisiae, have been successfully engineered with this pathway to produce 3-HB.[3]

Metabolic Pathway for n-Butanol

The biosynthesis of n-butanol is typically achieved by introducing the clostridial fermentation pathway into a suitable host like E. coli. This pathway also starts from acetyl-CoA and proceeds through several enzymatic steps to produce butyryl-CoA, a key intermediate that is subsequently reduced to n-butanol. Key enzymes in this pathway include acetyl-CoA acetyltransferase (Thl), 3-hydroxybutyryl-CoA dehydrogenase (Hbd), crotonase (Crt), butyryl-CoA dehydrogenase (Bcd), and a bifunctional aldehyde/alcohol dehydrogenase (AdhE2).

Strain Engineering and Fermentation Data

Metabolic engineering plays a crucial role in optimizing microbial hosts for the production of 3-HB and butanol. Strategies include the overexpression of pathway genes, deletion of competing pathways to redirect carbon flux, and balancing of cofactors like NADH and NADPH. While data for the direct co-fermentation of both precursors for this compound is limited, significant progress has been made in producing each component individually.

Table 1: Microbial Production of 3-Hydroxybutyrate (B1226725) (3-HB)

| Microorganism | Key Genes Expressed | Carbon Source | Titer (g/L) | Yield (% Theoretical Max) | Productivity (g/L/h) | Reference |

| Saccharomyces cerevisiae | ERG10, hbd, tesB | Ethanol | 12.0 | - | 0.055 | [3] |

| Saccharomyces cerevisiae | Inverted β-oxidation, tesB | Glucose | 9.58 | 66% | - | [3] |

| Arxula adeninivorans | thl, phaB | Glucose | 4.84 | - | 0.023 | [2] |

| Escherichia coli | phaA, phaB, thioesterase | Glucose | - | - | - | [5] |

| E. coli (Fed-batch) | pGEM-phaRCYB4AB | Glucose + DEG | 34.8 (as 3HBO-DEG) | - | - | [6] |

Table 2: Microbial Production of Butyl Butyrate (B1204436) (as a proxy for ester synthesis)

| Microorganism | Strategy | Carbon Source | Titer (g/L) | Reference |

| Clostridium tyrobutyricum | In situ esterification (Lipase) | Glucose | 34.7 | [7][8] |

| Clostridium tyrobutyricum | Engineered with AAT | Mannitol | 4.58 | [9] |

| Clostridium acetobutylicum | Engineered with AAT | - | 0.04 - 0.05 | [10] |

Esterification Strategies

The final and most critical step is the esterification of 3-hydroxybutyrate with butanol. This can be achieved through several biocatalytic approaches integrated with the fermentation process.

In Situ Enzymatic Esterification

This strategy involves adding a lipase (B570770) directly to the fermentation broth. The microorganism is engineered to produce one precursor (e.g., 3-HB), while the other precursor (butanol) and the lipase are added exogenously. As the microorganism produces 3-HB, the lipase catalyzes its esterification with butanol. This method has been successfully used to produce 34.7 g/L of butyl butyrate in Clostridium tyrobutyricum fermentations.[7][8] A key advantage is that the in situ removal of the acid product can alleviate toxicity and shift the metabolic equilibrium towards higher production.

De Novo Biosynthesis using Alcohol Acyltransferases (AATs)

A more advanced approach involves engineering a single microorganism to produce both precursors and catalyze the final esterification step. This requires expressing an alcohol acyltransferase (AAT), an enzyme that synthesizes esters from an alcohol and an acyl-CoA. While this has been demonstrated for butyl butyrate, identifying or engineering an AAT with high specificity for 3-hydroxybutyryl-CoA and butanol is a key area for future research.

Experimental Protocols

Protocol: Fed-Batch Fermentation for 3-HB Production

This protocol is a generalized procedure for the fed-batch production of 3-HB using a recombinant E. coli strain.

-

Inoculum Preparation: A single colony of the recombinant E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking at 250 rpm. This culture is then used to inoculate a 500 mL flask containing 100 mL of LB medium, grown under the same conditions for 8-10 hours.

-

Fermenter Setup: A 2-L stirred-tank bioreactor is prepared with 1 L of defined minimal salts medium containing an initial glucose concentration of 20-40 g/L.[6] The medium is supplemented with trace elements and appropriate antibiotics.

-

Cultivation: The fermenter is inoculated with the seed culture to an initial OD₆₀₀ of ~0.1. The temperature is maintained at 30-37°C, and the pH is controlled at 6.8-7.0 using automated addition of NH₄OH or H₃PO₄. Dissolved oxygen (DO) is maintained at 20-30% of air saturation by cascading agitation (300-800 rpm) and airflow (1-2 vvm).

-

Fed-Batch Operation: Once the initial glucose is depleted (indicated by a sharp increase in DO), a highly concentrated feeding solution is supplied. The feed solution typically contains 700 g/L glucose, 15 g/L MgSO₄·7H₂O, and trace elements.[6] The feeding rate is controlled to maintain a low glucose concentration in the fermenter, preventing acetate (B1210297) accumulation.

-

Induction: If the expression of the pathway genes is under an inducible promoter (e.g., lac), IPTG is added to the culture during the early exponential growth phase.

-

Sampling and Analysis: Samples are taken periodically to measure cell density (OD₆₀₀), glucose concentration, and 3-HB concentration.

Protocol: Quantification of this compound via GC-MS

This protocol outlines the analysis of this compound from a fermentation sample.

-

Sample Preparation (Extraction):

-

Take 1 mL of culture broth and centrifuge at 10,000 x g for 10 minutes to pellet the cells.

-

To the supernatant, add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or chloroform) containing an internal standard (e.g., 3-hydroxyvaleric acid).

-

Acidify the sample to pH < 2 with HCl to protonate the acids.

-

Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and dry it over anhydrous sodium sulfate.

-

-

Derivatization (Optional but Recommended): For better volatility and peak shape, the hydroxyl group can be silylated. Evaporate the solvent and add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60-70°C for 30 minutes.

-

GC-MS Analysis:

-

Injector: 1 µL of the prepared sample is injected in splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

-

Quantification: Identify the peak for this compound based on its retention time and mass spectrum.[11] Quantify the concentration by comparing its peak area to that of the internal standard against a calibration curve.

Conclusion and Future Outlook

The microbial production of this compound is a promising alternative to chemical synthesis. While significant progress has been made in the high-titer production of the individual precursors, 3-hydroxybutyrate and n-butanol, the development of a robust, one-pot fermentation process remains a key challenge. Future research should focus on:

-

Co-fermentation Optimization: Developing strains and processes capable of simultaneously producing both 3-HB and butanol at high rates.

-

Enzyme Discovery and Engineering: Identifying and engineering novel alcohol acyltransferases (AATs) with high activity and selectivity towards 3-hydroxybutyryl-CoA and butanol for efficient de novo synthesis of the final ester.

-

Process Integration: Improving the integration of in situ esterification with fermentation, including optimizing solvent overlay systems for product extraction to minimize toxicity and simplify downstream processing.

-

Host Development: Exploring non-conventional hosts that may have higher tolerance to butanol and organic acids, potentially improving overall process efficiency.

By addressing these challenges, microbial fermentation can become an economically viable and sustainable platform for the large-scale production of this compound.

References

- 1. Poly(3-hydroxybutyrate) synthesis genes in Azotobacter sp. strain FA8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]

- 7. In situ esterification and extractive fermentation for butyl butyrate production with Clostridium tyrobutyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial production of butyl butyrate: from single strain to cognate consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microbial cell factory for butyl butyrate production: Knowledges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]

The Versatile Chiral Synthon: A Technical Guide to Butyl 3-Hydroxybutanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Butyl 3-hydroxybutanoate, a chiral building block of significant interest, offers a versatile platform for the stereoselective synthesis of a wide array of complex organic molecules. Its inherent chirality and dual functionality, a hydroxyl group and a carboxylate ester, make it a valuable precursor in the pharmaceutical, agrochemical, and flavor and fragrance industries. This technical guide provides an in-depth exploration of the synthesis, key transformations, and applications of this compound, with a focus on practical experimental methodologies and quantitative data.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound can be achieved through several synthetic strategies, primarily involving enzymatic resolutions or the derivatization of naturally occurring chiral precursors.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of racemic this compound or its precursors is a highly efficient method to obtain enantiopure forms. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are widely employed for their high enantioselectivity and operational simplicity.

Table 1: Enzymatic Transesterification for the Synthesis of (R)-3-Hydroxybutyl (R)-3-hydroxybutanoate [1]

| Substrate 1 | Substrate 2 | Catalyst | Product | Yield | Diastereomeric Ratio (dr) |

| Racemic ethyl 3-hydroxybutyrate | (R)-1,3-butanediol | Candida antarctica lipase B (CAL-B) | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% |

From Biopolymers: Poly-(R)-3-hydroxybutyrate (PHB)

A sustainable and increasingly popular route to (R)-3-hydroxybutanoate esters involves the depolymerization of poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polyester (B1180765) produced by various microorganisms.[2] Acid-catalyzed alcoholysis of PHB with butanol provides a direct pathway to (R)-butyl 3-hydroxybutanoate.

Experimental Protocol: Synthesis of (R)-Butyl 3-hydroxybutanoate from PHB (Adapted from Methyl Ester Synthesis) [2]

-

Reaction Setup: A round-bottomed flask is charged with poly-[(R)-3-hydroxybutyric acid] (PHB) and 1,2-dichloroethane. The mixture is heated to reflux for 1 hour.

-

Transesterification: A solution of concentrated sulfuric acid in n-butanol is added, and the reaction mixture is heated at reflux for 3 days, during which the mixture becomes homogeneous.

-

Work-up: After cooling to room temperature, half-saturated brine is added, and the mixture is stirred. The layers are separated, and the aqueous layer is extracted with chloroform.

-

Purification: The combined organic layers are washed with brine, saturated sodium bicarbonate solution, and again with brine. The solution is dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Key Transformations of this compound

The synthetic utility of this compound lies in its ability to undergo a variety of stereoselective transformations at its hydroxyl and ester functionalities.

Reduction to Chiral 1,3-Butanediol

The reduction of the ester moiety of this compound provides access to enantiopure 1,3-butanediol, a valuable chiral diol used in the synthesis of various natural products and pharmaceuticals.

Experimental Protocol: Reduction of (R)-Butyl 3-hydroxybutanoate to (R)-1,3-Butanediol (General Procedure)

-

Reaction Setup: (R)-Butyl 3-hydroxybutanoate is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), is carefully added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude (R)-1,3-butanediol is purified by distillation or column chromatography.

Conversion to β-Lactams

Chiral 3-hydroxybutanoate esters are important precursors for the synthesis of β-lactams, the core structural motif of penicillin and carbapenem (B1253116) antibiotics. The synthesis typically involves the conversion of the hydroxyl group to a leaving group, followed by intramolecular cyclization with a nitrogen nucleophile.

Conceptual Workflow for β-Lactam Synthesis

Caption: General synthetic route to chiral β-lactams.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound as a chiral building block is demonstrated by its application in the synthesis of a range of bioactive molecules.

Pharmaceutical Intermediates

Enantiopure 3-hydroxybutanoate esters are key intermediates in the synthesis of several blockbuster drugs. For instance, derivatives of 3-hydroxybutanoic acid are utilized in the synthesis of the side chain of atorvastatin (B1662188) (Lipitor®), a cholesterol-lowering drug.[3] They are also crucial for the synthesis of carbapenem antibiotics.[4]

Table 2: Application of 3-Hydroxybutanoate Derivatives in Pharmaceutical Synthesis

| Target Molecule | Intermediate Derived from 3-Hydroxybutanoate | Therapeutic Area |

| Atorvastatin | (R)-4-cyano-3-hydroxybutyric acid ethyl ester[5] | Cholesterol-lowering |

| Carbapenems | (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate[6] | Antibiotic |

| L-carnitine | Ethyl-(R)-4-chloro-3-hydroxybutanoate[4] | Nutritional supplement |

Pheromones

The stereochemistry of pheromones is often crucial for their biological activity. Chiral building blocks like this compound can serve as starting materials for the stereoselective synthesis of insect pheromones. While specific examples for the butyl ester are less common in readily available literature, the general reactivity of the 3-hydroxybutanoate scaffold makes it a plausible precursor.

This compound and its Biological Significance: The Role of (R)-3-Hydroxybutyrate

(R)-3-Hydroxybutyrate, the hydrolyzed form of (R)-butyl 3-hydroxybutanoate, is a ketone body that plays a vital role in human metabolism, particularly during periods of fasting or low carbohydrate intake. Beyond its role as an energy substrate, it also functions as a signaling molecule.

Ketone Body Metabolism

In the liver, fatty acids are converted to acetyl-CoA, which can then enter the ketogenesis pathway to produce acetoacetate (B1235776) and (R)-3-hydroxybutyrate. These ketone bodies are transported to extrahepatic tissues, such as the brain and muscles, where they are converted back to acetyl-CoA and utilized for energy production in the Krebs cycle.[7][8][9]

Ketogenesis and Ketolysis Pathway

Caption: Overview of ketone body metabolism.

(R)-3-Hydroxybutyrate as a Signaling Molecule

Recent research has unveiled the role of (R)-3-hydroxybutyrate as a signaling molecule with diverse physiological effects. It acts as an endogenous inhibitor of histone deacetylases (HDACs), leading to changes in gene expression.[10][11] Additionally, it can modulate inflammatory responses and neuronal function.[12]

Signaling Pathways of (R)-3-Hydroxybutyrate

Caption: Signaling roles of (R)-3-hydroxybutyrate.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its accessibility through both enzymatic and bio-based routes, coupled with its diverse reactivity, provides synthetic chemists with a powerful tool for the construction of complex, stereochemically defined molecules. The biological significance of its hydrolyzed counterpart, (R)-3-hydroxybutyrate, further underscores the importance of this scaffold in drug discovery and development. The experimental protocols and synthetic workflows presented in this guide offer a practical resource for researchers aiming to harness the full potential of this remarkable chiral synthon.

References

- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trapping effect of synthetic sex pheromone of Acleris fimbriana (Lepidoptera: Tortricidae) in Chinese northern orchard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethz.ch [ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. ketone bodies metabolic pathwayRat Genome Database [rgd.mcw.edu]

- 9. Ketone body metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Butyl 3-hydroxybutanoate as a Ketone Body Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 3-hydroxybutanoate, scientifically known as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is an exogenous ketone monoester that serves as a potent precursor to the ketone bodies D-β-hydroxybutyrate (D-BHB) and acetoacetate (B1235776).[1][2] This compound has garnered significant interest in the scientific and medical communities for its ability to induce a state of nutritional ketosis without the need for a stringent ketogenic diet.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its metabolism, pharmacokinetic profile, and the signaling pathways modulated by its resulting ketone bodies.

Metabolism of this compound

Upon oral ingestion, this compound is not detected in plasma, indicating rapid and complete hydrolysis by esterases present in the gastrointestinal tract, blood, and liver.[2] This enzymatic cleavage yields two primary metabolites: D-β-hydroxybutyrate (D-BHB) and (R)-1,3-butanediol.[1][2] The released D-BHB directly enters circulation, leading to a rapid increase in blood ketone levels. The (R)-1,3-butanediol is transported to the liver where it undergoes further metabolism by alcohol and aldehyde dehydrogenases to produce additional D-BHB and acetoacetate, which are then released into the bloodstream.[1][2]

Pharmacokinetics

Studies in healthy human adults have demonstrated that oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate leads to a dose-dependent increase in plasma concentrations of β-hydroxybutyrate and acetoacetate.[2][4] The pharmacokinetic parameters from a key study are summarized in the table below.

| Parameter | Dose: 140 mg/kg | Dose: 357 mg/kg | Dose: 714 mg/kg |

| β-Hydroxybutyrate | |||

| Cmax (mM) | Data not available | Data not available | 3.30 |

| Tmax (h) | 1-2 | 1-2 | 1-2 |

| Elimination Half-life (h) | 0.8-3.1 | 0.8-3.1 | 0.8-3.1 |

| Acetoacetate | |||

| Cmax (mM) | Data not available | Data not available | 1.19 |

| Tmax (h) | 1-2 | 1-2 | 1-2 |

| Elimination Half-life (h) | 8-14 | 8-14 | 8-14 |

| Table 1: Pharmacokinetic parameters of β-hydroxybutyrate and acetoacetate following a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adults.[2][4][5] |

Signaling Pathways Modulated by β-Hydroxybutyrate

Beyond its role as an energy substrate, D-β-hydroxybutyrate (D-BHB) functions as a signaling molecule, influencing various cellular processes through distinct pathways.

Inhibition of NLRP3 Inflammasome

D-BHB has been shown to suppress the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.[3][6] Mechanistically, D-BHB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux from cells, which is a critical step in its activation.[2] This leads to a reduction in the oligomerization of the adaptor protein ASC and the subsequent formation of ASC specks, ultimately decreasing the production of pro-inflammatory cytokines IL-1β and IL-18.[2][7]

Histone Deacetylase (HDAC) Inhibition

D-BHB is a known endogenous inhibitor of class I histone deacetylases (HDACs).[8][9] By inhibiting HDACs, D-BHB promotes histone acetylation, leading to a more open chromatin structure and influencing gene expression.[8][9] This mechanism is implicated in the neuroprotective effects of ketone bodies, as it can upregulate the expression of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[9]

G-Protein Coupled Receptor (GPCR) Activation

D-BHB and acetoacetate can act as signaling ligands for specific G-protein coupled receptors (GPCRs).[1][10] D-BHB is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3, or GPR41).[11][12] Activation of these receptors can modulate various physiological processes, including lipolysis and inflammation.[10][11]

Experimental Protocols

Human Pharmacokinetic Study

A representative experimental workflow for a human pharmacokinetic study of this compound is outlined below.

Methodology Details:

-

Subject Preparation: Healthy adult volunteers are typically recruited and provide informed consent. A standard overnight fast of 8-12 hours is required before the administration of the ketone ester to establish baseline metabolic conditions.[13]

-

Administration: this compound is administered orally, often mixed into a palatable drink to improve compliance. Doses are typically calculated based on the subject's body weight.[2][4]

-

Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at specified time points post-administration (e.g., 15, 30, 60, 120 minutes, and then hourly for several hours) to capture the absorption, distribution, metabolism, and elimination phases.[13]

-

Sample Processing and Analysis: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. The concentrations of β-hydroxybutyrate and acetoacetate in plasma are quantified using validated analytical methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or enzymatic assays.[5][14]

Preclinical Animal Study: Controlled Cortical Impact (CCI) Injury Model

The neuroprotective effects of this compound can be investigated in preclinical models of neurological injury, such as the controlled cortical impact (CCI) model in rats.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[15]

-

Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the desired cortical region. A CCI device is used to deliver a standardized impact to the exposed dura, inducing a focal brain injury. Sham-operated animals undergo the same surgical procedure without the impact.[16][17]

-

Ketone Ester Administration: Immediately following the CCI or sham surgery, this compound is administered, typically via oral gavage. Daily administration may continue for the duration of the study.[15][18]

-

Behavioral and Neuropathological Assessment: Motor and sensory deficits are assessed using standardized behavioral tests (e.g., Neurobehavioral Severity Scale-Revised) at various time points post-injury. At the end of the study, brain tissue is collected for histopathological analysis to assess lesion volume and markers of neuroinflammation.[15]

Conclusion

This compound is a well-tolerated and effective exogenous ketone precursor that rapidly elevates blood levels of D-β-hydroxybutyrate and acetoacetate. Its metabolic fate and pharmacokinetic profile are well-characterized, making it a valuable tool for studying the physiological effects of ketosis. The resulting ketone bodies, particularly D-BHB, exert their effects not only as an alternative energy source but also as signaling molecules that modulate key cellular pathways involved in inflammation and gene expression. The detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various physiological and pathological conditions.

References

- 1. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Frontiers | Inflammasomes as the molecular hub of cardiovascular-metabolic-immune comorbidity networks [frontiersin.org]

- 5. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-hydroxybutyrate suppresses NLRP3 inflammasome-mediated placental inflammation and lipopolysaccharide-induced fetal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule | MDPI [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Tolerability and Acceptability of an Exogenous Ketone Monoester and Ketone Monoester/Salt Formulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of blood acetoacetate and beta-hydroxybutyrate in an automatic analyser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effects of a Ketogenic Diet on Behavioral Outcome after Controlled Cortical Impact Injury in the Juvenile and Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

The Metabolic Journey of Butyl 3-hydroxybutanoate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 3-hydroxybutanoate, particularly its (R)-3-hydroxybutyl (R)-3-hydroxybutyrate enantiomer, is a ketone monoester developed as an oral supplement to induce a state of nutritional ketosis. This compound serves as a precursor to the ketone bodies D-β-hydroxybutyrate (D-BHB) and acetoacetate (B1235776) (AcAc), which are natural energy substrates for various tissues, especially during periods of low glucose availability. Understanding the in vivo metabolic pathway of this compound is crucial for its application in therapeutic and performance-enhancing contexts. This technical guide provides an in-depth overview of its absorption, metabolism, and the resulting pharmacokinetic profile of its key metabolites, supported by experimental data and methodologies from published human studies.

Metabolic Pathway

Following oral ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate undergoes a two-stage metabolic conversion to ketone bodies. The intact ester is not detected in plasma, indicating rapid and complete hydrolysis.[1][2]

Stage 1: Hydrolysis

The ester bond of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is rapidly cleaved by carboxylesterases and other esterases present in the gastrointestinal tract, blood, and liver.[1][3] This hydrolysis yields two primary metabolites:

-

D-β-hydroxybutyrate (D-BHB): A primary ketone body that directly enters systemic circulation.

-

(R)-1,3-butanediol: A ketogenic precursor that undergoes further metabolism.

Figure 1: Hydrolysis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Stage 2: Oxidation of (R)-1,3-butanediol

The (R)-1,3-butanediol produced from the initial hydrolysis is transported to the liver, where it is converted into ketone bodies through a series of oxidation steps catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[3] This process further elevates the circulating levels of D-BHB and acetoacetate.

Figure 2: Hepatic oxidation of (R)-1,3-butanediol to ketone bodies.

Pharmacokinetic Data

The oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate leads to a dose-dependent increase in plasma concentrations of D-β-hydroxybutyrate and acetoacetate. The following tables summarize the key pharmacokinetic parameters observed in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of D-β-hydroxybutyrate after a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

| Dose (mg/kg bw) | Cmax (mM) | Tmax (h) | Elimination Half-life (h) |

| 140 | ~1.0 | 1-2 | 0.8 - 3.1 |

| 357 | ~2.0 | 1-2 | 0.8 - 3.1 |

| 714 | 3.30 | 1-2 | 0.8 - 3.1 |

Data compiled from Clarke et al., 2012.[1][2]

Table 2: Pharmacokinetic Parameters of Acetoacetate after a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

| Dose (mg/kg bw) | Cmax (mM) | Tmax (h) | Elimination Half-life (h) |

| 140 | ~0.5 | 1-2 | 8 - 14 |

| 357 | ~0.8 | 1-2 | 8 - 14 |

| 714 | 1.19 | 1-2 | 8 - 14 |

Data compiled from Clarke et al., 2012.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the in vivo metabolism of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Human Pharmacokinetic Study Protocol

A common experimental design to assess the pharmacokinetics of the ketone monoester involves the following steps:

-

Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria typically include metabolic disorders and the use of medications that could interfere with ketone body metabolism.

-

Dosing: Following an overnight fast, subjects consume a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, often mixed into a beverage. Doses are typically administered based on body weight (e.g., 140, 357, and 714 mg/kg).[1][2]

-

Blood Sampling: Venous blood samples are collected at multiple time points before and after ingestion (e.g., at baseline, and then at regular intervals for up to 24 hours).[1] Samples are typically collected in tubes containing an anticoagulant like EDTA and a glycolysis inhibitor such as sodium fluoride.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.

-

Metabolite Analysis: Plasma concentrations of D-β-hydroxybutyrate and acetoacetate are quantified using validated analytical methods.

Figure 3: General experimental workflow for a human pharmacokinetic study.

Analytical Methods for Ketone Body Quantification

Enzymatic Assays:

A common and reliable method for the determination of D-β-hydroxybutyrate and acetoacetate in plasma is through enzymatic assays.[4][5][6]

-

Principle: These assays utilize specific dehydrogenases. D-β-hydroxybutyrate dehydrogenase catalyzes the oxidation of D-BHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically. For acetoacetate measurement, the reaction is run in the reverse direction with the consumption of NADH.

-

Procedure Outline:

-

Plasma samples (deproteinized or non-deproteinized) are mixed with a reaction buffer containing the appropriate enzyme (D-β-hydroxybutyrate dehydrogenase) and cofactor (NAD+ for D-BHB, NADH for AcAc).[4][5]

-

The reaction is incubated at a controlled temperature (e.g., 37°C).[5]

-

The change in absorbance (e.g., at 340 nm for NADH) is measured using a spectrophotometer or an automated clinical chemistry analyzer.[4][5]

-

Concentrations are determined by comparing the change in absorbance to a standard curve prepared with known concentrations of D-BHB and acetoacetate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS methods offer high sensitivity and specificity for the simultaneous quantification of ketone bodies and their precursors.

-

Principle: This technique separates the analytes of interest using liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio using a mass spectrometer.

-

Procedure Outline:

-

Sample Preparation: Plasma samples are typically deproteinized (e.g., with acetonitrile (B52724) or methanol) and may undergo derivatization to improve chromatographic separation and detection.

-

Chromatographic Separation: The prepared sample is injected into an LC system equipped with a suitable column (e.g., a reverse-phase C18 column) to separate D-BHB, acetoacetate, and 1,3-butanediol.

-

Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer (e.g., a triple quadrupole instrument) for detection. Multiple reaction monitoring (MRM) is often used for accurate quantification.

-

Quantification: Analyte concentrations are determined using a calibration curve generated from standards of known concentrations.

-

Conclusion

The in vivo metabolism of this compound is a rapid and efficient process that delivers its constituent ketogenic molecules, D-β-hydroxybutyrate and (R)-1,3-butanediol, into the metabolic system. The subsequent hepatic conversion of (R)-1,3-butanediol further augments the circulating pool of ketone bodies. The predictable pharmacokinetic profile of D-β-hydroxybutyrate and acetoacetate following oral administration of the ketone monoester makes it a valuable tool for inducing nutritional ketosis in research and clinical settings. Further research focusing on the specific kinetics of the enzymes involved in its metabolism could provide a more detailed understanding and allow for more precise modulation of ketosis for various applications.

References

- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of blood acetoacetate and β-hydroxybutyrate in an automatic analyser - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of blood acetoacetate and beta-hydroxybutyrate in an automatic analyser - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Butyl 3-Hydroxybutanoate as a Precursor for Polyhydroxyalkanoate (PHA) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] Their favorable properties, such as non-toxicity, controlled degradation, and processability, make them highly attractive materials for biomedical applications, including controlled drug delivery systems, tissue engineering scaffolds, and medical implants.[3][4][5] The most common and well-characterized PHA is poly(3-hydroxybutyrate) or P(3HB).[1]

Conventionally, PHAs are produced via microbial fermentation, where bacteria accumulate the polymer from simple carbon sources. However, this in vivo process offers limited control over the polymer's molecular weight and structure, which are critical parameters for advanced applications like drug delivery. An alternative and more precise approach is the in vitro enzymatic polymerization of PHA from a defined precursor. This guide focuses on the use of butyl 3-hydroxybutanoate as a stable, accessible starting material for the controlled, cell-free synthesis of PHAs. This method allows for the production of high-purity polymers with tunable molecular characteristics, tailored for specialized applications.

Section 1: Synthesis of the (R)-Butyl 3-Hydroxybutanoate Precursor

The critical first step is the synthesis of the enantiomerically pure (R)-butyl 3-hydroxybutanoate precursor. The stereochemistry is vital, as PHA synthases are specific to the (R)-enantiomer of the hydroxyacyl-CoA monomer.[6] Enzymatic synthesis using lipases is the preferred method due to its high selectivity and operation under mild conditions.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol describes the synthesis of (R)-butyl 3-hydroxybutanoate from a racemic ester via lipase-catalyzed transesterification. The enzyme selectively acylates the (R)-enantiomer, allowing for subsequent separation.

-

Materials :

-

Racemic ethyl 3-hydroxybutyrate (B1226725)

-

n-butanol

-

Immobilized Candida antarctica lipase (B570770) B (CAL-B), such as Novozym 435

-

Anhydrous hexane (B92381) or other suitable organic solvent

-

Vinyl acetate (B1210297) (for kinetic resolution if starting from racemic acid)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure :

-

Combine racemic ethyl 3-hydroxybutyrate (1 equivalent) and n-butanol (3 equivalents) in anhydrous hexane.

-

Add immobilized CAL-B (typically 5-10% w/w of the limiting substrate).

-

Conduct the reaction in a shaker at a controlled temperature, generally between 35-45°C.[7]

-

Monitor the reaction progress periodically using Gas Chromatography (GC) to determine conversion and enantiomeric excess (ee).

-

Upon reaching approximately 50% conversion (optimal for kinetic resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[7]

-

The reaction mixture will contain unreacted (S)-ethyl 3-hydroxybutyrate and the product, (R)-butyl 3-hydroxybutanoate.

-

Separate the product from the unreacted substrate via silica gel column chromatography.

-

Data Presentation: Precursor Synthesis

The following table summarizes typical quantitative data for the enzymatic synthesis of related hydroxybutyrate esters, which are indicative of the performance for this compound synthesis.

| Parameter | Value | Reference |

| Enzyme | Candida antarctica Lipase B (CAL-B) | [8][9] |

| Substrates | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | [8] |

| Temperature | 30°C | [8] |

| Pressure | 80 mmHg (reduced pressure to remove ethanol (B145695) byproduct) | [8] |

| Reaction Time | 6 hours | [8] |

| Product Yield | 48% (for (R,R)-4) | [8] |

| Diastereomeric Ratio | >90% | [8] |

| Enantiomeric Excess (ee) of unreacted substrate | 91% (for (S)-2) | [8] |

Workflow Visualization: Precursor Synthesis

Caption: Workflow for enzymatic synthesis of the chiral precursor.

Section 2: The Biological Context: Microbial PHA Synthesis Pathways

To understand the basis of in vitro polymerization, it is essential to review the natural biosynthetic pathways within microorganisms. The most common route for P(3HB) synthesis (Pathway I) begins with the central metabolite acetyl-CoA.

-

Condensation : Two molecules of acetyl-CoA are condensed into acetoacetyl-CoA by the enzyme β-ketothiolase (PhaA).

-

Reduction : Acetoacetyl-CoA is then reduced to the (R)-enantiomer of 3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase (PhaB).

-

Polymerization : Finally, PHA synthase (PhaC) catalyzes the polymerization of (R)-3-hydroxybutyryl-CoA monomers into the P(3HB) polymer chain, releasing coenzyme A (CoA) in the process.[2]

This pathway highlights that (R)-3-hydroxybutyryl-CoA , not the free acid or its alkyl ester, is the direct substrate for the PHA synthase enzyme.

Pathway Visualization: In Vivo PHB Synthesis

Caption: The canonical metabolic pathway for P(3HB) biosynthesis.

Section 3: In Vitro Enzymatic Polymerization

Cell-free synthesis provides superior control over PHA molecular weight and polydispersity.[10] This process involves two key enzymatic steps: the "activation" of the this compound precursor to its CoA thioester, followed by polymerization.

Experimental Protocol: Two-Step Cell-Free PHA Synthesis

This protocol outlines a method for synthesizing P(3HB) from this compound using a multi-enzyme system. This approach circumvents the need for expensive, pre-synthesized (R)-3-hydroxybutyryl-CoA by generating it in situ.

-

Materials :

-

(R)-butyl 3-hydroxybutanoate (synthesized as in Section 1)

-

Purified propionyl-CoA transferase (e.g., from Clostridium propionicum)

-

Purified PHA synthase (PhaC) (e.g., from Cupriavidus necator or a thermostable variant)[11]

-

Acetyl-CoA (as the CoA donor)

-

Aqueous buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.0)

-

Dithiothreitol (DTT) to maintain a reducing environment for enzymes

-

-

Procedure - In Situ Monomer Synthesis and Polymerization :

-

Prepare a reaction vessel with the aqueous buffer containing DTT.

-

Add acetyl-CoA, which will serve as the donor of the Coenzyme A moiety.

-

Add the (R)-butyl 3-hydroxybutanoate precursor to the reaction mixture.

-

Initiate the activation step by adding propionyl-CoA transferase. This enzyme catalyzes the transfer of CoA from acetyl-CoA to 3-hydroxybutyrate, forming (R)-3-hydroxybutyryl-CoA and butyl acetate.

-

After a sufficient concentration of the monomer is generated (can be optimized), add the purified PHA synthase (PhaC) to initiate polymerization.

-

Incubate the reaction at an optimal temperature for the enzymes (e.g., 30-37°C for mesophilic enzymes, or higher for thermostable variants) for several hours (e.g., 2-24 hours).

-

The formation of PHA results in a milky-white suspension of polymer granules.[12]

-

Terminate the reaction (e.g., by adding SDS or heat inactivation).

-

Harvest the PHA granules by centrifugation. Wash the pellet repeatedly with solvents like methanol (B129727) or ethanol to remove unreacted substrates and byproducts, followed by a final wash with water.

-

Lyophilize the purified pellet to obtain dry PHA polymer.

-

Data Presentation: In Vitro PHA Synthesis and Properties

This table presents key data from in vitro PHA synthesis studies, demonstrating the high molecular weights achievable with this method.

| Parameter | Value | Reference |

| Enzyme System | Purified PHA Synthase (Alcaligenes eutrophus) | [12] |

| Substrate | (R)-3-hydroxybutyryl coenzyme A | [12] |

| Product | Poly[(R)-(-)-3-hydroxybutyrate] (PHB) | [12] |

| Polymer Molecular Mass (Mw) | > 10 x 10⁶ Da | [12] |

| Polymer Molecular Weight (Mn) | 9.3 x 10⁵ Da (in a CoA recycling system) | [13] |

| Polydispersity Index (PDI) | 1.5 | [13] |

| Particle Morphology | Spherical granules, up to 3 µm diameter | [12] |

Workflow Visualization: In Vitro PHA Synthesis

Caption: Two-step enzymatic workflow for cell-free PHA synthesis.

Section 4: Characterization of Synthesized PHA

Proper characterization of the synthesized polymer is crucial to ensure it meets the specifications required for drug development applications. Standard analytical techniques are employed to determine its structural integrity, molecular weight, and thermal properties.[14]

| Technique | Purpose | Typical Results for P(3HB) |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[15] | Mw can range from 1x10⁵ to over 1x10⁷ Da. PDI is typically low (< 2.0), indicating a narrow molecular weight distribution.[12][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and purity of the polymer. ¹H and ¹³C NMR are used to verify the repeating 3-hydroxybutyrate units.[14] | Characteristic peaks for the methyl, methylene, and methine protons of the 3HB monomer unit are observed. |

| Differential Scanning Calorimetry (DSC) | Measures thermal properties, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).[17][18] | For P(3HB), Tg is typically ~5°C and Tm is ~175°C. High crystallinity is common. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and degradation temperature (Td) of the polymer. | P(3HB) is generally stable up to ~250°C. |

Section 5: Relevance for Drug Development Professionals

The ability to precisely control PHA synthesis using a cell-free system with a this compound precursor offers significant advantages for drug delivery applications.

-

Tunable Degradation Rates : The degradation rate of PHA is dependent on its molecular weight and crystallinity.[19] The in vitro method allows for the synthesis of PHAs with a specific molecular weight, enabling the design of drug delivery vehicles with predictable release kinetics.[3][16]

-

High Purity : Cell-free synthesis eliminates contamination from cellular components like endotoxins, which is a critical requirement for materials used in medical devices and pharmaceutical formulations.

-

Functionalization : In vitro systems provide opportunities to create novel block copolymers or functionalized PHAs by introducing different monomers or chain-terminating agents during polymerization, which can be used for targeted drug delivery.[20]

-

Versatile Formulations : The high-purity PHA produced can be processed into various forms suitable for drug delivery, such as nanoparticles, microspheres, films, and porous scaffolds.[19][21]

By leveraging this controlled synthesis approach, researchers can develop advanced and reliable PHA-based platforms for delivering a wide range of therapeutic agents, from small molecules to biologics.[5]

References

- 1. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Polyhydroxyalkanoates: Medical Applications and Potential for Use in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro synthesis of polyhydroxyalkanoate (PHA) incorporating lactate (LA) with a block sequence by using a newly engineered thermostable PHA synthase from Pseudomonas sp. SG4502 with acquired LA-polymerizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate]: formation of macroscopic granules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Control of product molecular weight in the enzymatic synthesis of a biodegradable polyester, polyhydroxybutyrate [dspace.mit.edu]

- 17. Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters [frontiersin.org]

- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]

Spectroscopic Analysis of Butyl 3-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Butyl 3-hydroxybutanoate (C₈H₁₆O₃, Molar Mass: 160.21 g/mol ).[1][2] The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on structurally similar compounds, along with experimental Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, followed by a workflow diagram for general spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following ¹H and ¹³C NMR data are predicted based on the experimental spectrum of the structurally similar compound, isothis compound. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | m | 1H | H-3 |

| ~4.05 | t | 2H | H-1' |

| ~2.40 | m | 2H | H-2 |

| ~1.60 | m | 2H | H-2' |

| ~1.40 | m | 2H | H-3' |

| ~1.20 | d | 3H | H-4 |

| ~0.90 | t | 3H | H-4' |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~172.5 | C-1 (C=O) |

| ~67.8 | C-3 |

| ~64.5 | C-1' |

| ~43.0 | C-2 |

| ~30.8 | C-2' |

| ~22.5 | C-4 |

| ~19.2 | C-3' |

| ~13.7 | C-4' |

Infrared (IR) Spectroscopy

Note: The following IR data is predicted based on the characteristic absorption frequencies of functional groups and data from the similar compound, ethyl 3-hydroxybutanoate.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| 2960-2870 | Strong | C-H Stretch (Alkyl) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1180 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

The following fragmentation data is based on the experimental electron ionization (EI) mass spectrum of this compound.[1]

Table 4: Experimental Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Intensity |

| 160 | [M]⁺ | Low |

| 103 | [M - C₄H₉O]⁺ | Moderate |

| 87 | [M - OC₄H₉]⁺ | High |

| 71 | [C₄H₇O]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Very High (Base Peak) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm).

-

Transfer the solution into a clean 5 mm NMR tube.

1.2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

2.2. Data Acquisition:

-

Obtain a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.

3.2. Data Acquisition (Electron Ionization - EI):

-